2-Tert-butyl-5-methyl-1,4-benzoquinone
Description
Structure
3D Structure
Properties
CAS No. |
24456-96-0 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-tert-butyl-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6H,1-4H3 |
InChI Key |
QGICJTBKXZPCRA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC1=O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C(C)(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2 Tert Butyl 5 Methyl 1,4 Benzoquinone
Redox Chemistry of Benzoquinone Systems
Quinones, including 2-tert-butyl-5-methyl-1,4-benzoquinone, are notable for their redox activity, a property that allows them to participate in various chemical and biological processes. This reactivity stems from their ability to undergo reduction to form hydroquinones and subsequently be re-oxidized back to the quinone form.
The core of benzoquinone's redox chemistry lies in its capacity to accept electrons. The electron transport chain in mitochondria, for instance, relies on the electron carrier ubiquinone, which has a benzoquinone functional head-group. researchgate.net Studies on related compounds like 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (DMB) show that interaction with low-energy electrons can lead to a variety of anionic fragments, highlighting the compound's role in facilitating electron transport. researchgate.net This process of electron transfer is fundamental to the bioenergetics of cells.
Quinones can undergo oxidation-reduction cycles that involve the quinone, hydroquinone (B1673460), and molecular oxygen, leading to the formation of oxygen radicals and semiquinone radicals. nih.gov The electrochemical processes in a redox flow battery, an energy storage technology, utilize the reduction and oxidation half-reactions of substances like benzoquinones. pte.hu In these systems, the quinone/hydroquinone pair facilitates the transfer of electrons. pte.hu
The reactivity of benzoquinone derivatives with reducing agents is influenced by the substituents on the quinone ring. Electron-donating groups, such as the methyl and tert-butyl groups in this compound, can impact the reaction mechanism. For instance, in reactions with thiols like 4-nitrobenzenethiol (NBT), electron-donating substituted benzoquinones undergo a Michael Addition. nih.gov The reaction rate of these substituted benzoquinones with NBT increases at a lower pH, suggesting that the reaction is acid-catalyzed. nih.gov This is because the acidic environment facilitates the formation of a carbocation center, which is then attacked by the nucleophile. nih.gov
In contrast, benzoquinones with electron-withdrawing substituents, such as chlorine, react with thiols via a direct nucleophilic vinylic substitution. nih.gov The differing reactivity based on the electronic nature of the substituents is a key aspect of benzoquinone chemistry.
Nucleophilic Substitution Reactions in Benzoquinone Chemistry
The reaction of benzoquinones with hydroperoxides can lead to the formation of radical intermediates. For example, the reaction of 2,5-dichloro-1,4-benzoquinone (B146525) (DCBQ) with tert-butyl hydroperoxide (t-BuOOH) has been shown to produce several radical intermediates that could potentially cause DNA damage. nih.gov The decomposition of t-BuOOH can be initiated by Co(II) naphthenate, leading to the formation of tert-butoxy (B1229062) and tert-butylperoxy radicals. beilstein-journals.org These radicals can then participate in further reactions, such as the peroxidation of benzyl (B1604629) cyanides and benzyl alcohols. beilstein-journals.org
ESR spin-trapping investigations of the reaction between methemoglobin or metmyoglobin and t-BuOOH have detected the formation of peroxyl, alkoxyl, and methyl radicals derived from the hydroperoxide. nih.gov The initial radical produced is the alkoxyl radical, indicating a homolytic cleavage of the hydroperoxide. nih.gov This process can also lead to the formation of protein-derived radicals through hydrogen abstraction by a metal-oxo species formed from the heterolytic cleavage of the hydroperoxide. nih.gov
Theoretical studies have revealed a novel self-catalysis mechanism in the reaction between 2,5-dichloro-1,4-benzoquinone and tert-butyl hydroperoxide, where the reactant t-BuOOH also acts as a catalyst. nih.gov Furthermore, water molecules in the solvent have been shown to have a significant catalytic effect on this reaction. nih.gov This dual catalysis allows the metal-independent reaction to proceed under moderate conditions. nih.gov The organic hydroperoxide can act as a proton shuttle, with the proton transfer being accompanied by a simultaneous charge transfer. nih.gov
Photochemistry and Photo-Induced Reactivity of Benzoquinone Derivatives
Quinones are highly reactive under visible-light irradiation due to their fully conjugated structures, which facilitate n → π* transitions and easy access to excited states. researchgate.net This photo-reactivity leads to several types of reactions, including Paternò–Büchi reactions ([2+2] photocycloaddition), C-H activation processes, and the formation of electron donor-acceptor complexes. researchgate.net
The photochemistry of 2-tert-butyl-1,4-benzoquinones is solvent-dependent and can be controlled to achieve selective C-H functionalization. researchgate.netresearchgate.net For instance, under visible light irradiation, 2-tert-butyl-1,4-benzoquinone (B1215510) can participate in the 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides, yielding β-pyridyl ketones. researchgate.net This reaction proceeds through a photo-induced radical pathway involving single-electron oxidation. researchgate.net
In aqueous solutions, the photolysis of quinones like 2-methyl-1,4-benzoquinone can lead to the oxidation of water. uwf.edu This process forms a transient hydroxylating intermediate, likely a complex between the semiquinone radical and a hydroxyl radical, rather than a free hydroxyl radical. uwf.edu
Semiquinone Radical Generation and Triplet State Involvement in Photoreactions
The photochemistry of benzoquinones, including this compound, is multifaceted and can proceed through different pathways. One significant pathway involves the formation of a semiquinone radical. pte.hu Upon exposure to light, particularly UV-Vis light, quinones can be excited to a triplet state. pte.huresearchgate.net This excited state is a key intermediate in subsequent reactions.
In the presence of a hydrogen donor, the excited triplet state of the benzoquinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical. This process is a common feature in the photoreactions of quinones. For instance, studies on related benzoquinones like 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) have shown that photoreactions can proceed via a semiquinone radical intermediate. pte.hu The generation of these radicals is a critical step that initiates further chemical transformations.
The involvement of the triplet state is crucial. For example, in the photoreaction of an aqueous solution of benzoquinone, one possible pathway is the addition of water to the triplet state, which has a lifetime of less than 0.5 microseconds. pte.hu This leads to the formation of 1,2,4-trihydroxybenzenes as intermediates. pte.hu The specific pathway taken can be influenced by the concentration of the benzoquinone. At lower concentrations, the reaction is more likely to proceed through the water addition to the triplet state, while at higher concentrations, radical formation may be more prevalent. pte.hu
Kinetic Studies of Photoreactions and Influence of Light on Efficiency
Kinetic studies of the photoreactions of benzoquinone derivatives can be effectively carried out using a diode array spectrophotometer. This instrument serves a dual purpose: it provides the polychromatic UV-Vis light necessary to induce the photoreaction and simultaneously monitors the kinetics of the reaction by measuring changes in absorbance over time. pte.hu
The efficiency of these photoreactions is strongly influenced by light. pte.hu Illumination can significantly increase the rate and efficiency of the reactions. pte.hu This principle is relevant in applications such as quinone-based flow batteries, where light can be used to enhance their performance by converting solar energy into electrical energy. pte.hu
Experimental investigations have demonstrated the effect of light on the reaction kinetics. For example, when a solution of 2,5-di-tert-butyl-p-benzoquinone in 2-propanol was monitored, a decrease in absorbance at 451.5 nm was observed over time, indicating the progress of the photoreaction. pte.hu The rate of this change was found to be time-dependent, with a larger decrease observed in the initial phase of the reaction. pte.hu The concentration of the benzoquinone solution also plays a role in the observed kinetics. pte.hu
Reactions with Phosphorus Reagents (e.g., Phosphorus Ylides and Phosphites)
The reactivity of quinone derivatives extends to reactions with various phosphorus-containing nucleophiles, such as phosphorus ylides and phosphites. Research has shown that dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonates can react with phenols and benzenediols in the presence of a strong acid like trifluoromethanesulfonic acid. researchgate.net These reactions result in electrophilic substitution on the benzene (B151609) ring, yielding diarylmethylphosphonates or [phenylenebis(arylmethylene)]diphosphonates. researchgate.net
Furthermore, the reaction of specific phosphonates with certain diols can lead to the formation of cyclic phosphorus compounds. For example, the reaction of diphenyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonate with 2-methylbenzene-1,3-diol results in the formation of a 2,3-dihydro-1,2λ⁵-benzoxaphosphol-6-one derivative. researchgate.net
Studies on camphorquinone (B77051), a dicarbonyl compound, with stabilized phosphonium (B103445) ylides have provided insights into the reactivity of carbonyl groups in such systems. The reaction of camphorquinone with phosphonium ylides selectively occurs at one of the carbonyl groups due to steric hindrance at the other position. ekb.eg This selectivity highlights how the structure of the quinone derivative influences its reactivity with phosphorus reagents. ekb.eg
Polymerization Pathways and Mechanisms of Related Hydroxyquinone Derivatives
Hydroxyquinone derivatives are known to undergo polymerization, particularly in basic media. pte.hu This tendency to polymerize is a key consideration in their synthesis and handling. The polymerization of hydroxy-1,4-benzoquinones in basic conditions suggests that reactions involving these compounds should be carried out in acidic or neutral media to avoid this side reaction. pte.hu
The inhibition of monomer polymerization is an area where hydroquinone and benzoquinone derivatives find application. Compounds such as 2,6-di-tert-butyl hydroquinone and 2,5-di-tert-butyl-1,4-benzoquinone can be used as additives to inhibit the polymerization of monomers. google.com These compounds can react with monomers through thermochemical or photochemical pathways to prevent or retard the polymerization process. google.com The effectiveness of this inhibition can be influenced by the ratio of the hydroquinone or benzoquinone to other polymerization inhibitors present in the system. google.com
The synthesis of complex molecules often involves protecting the hydroxyquinone functionality to prevent unwanted side reactions like polymerization. One effective method for the protection of 2-hydroxy-1,4-benzoquinones is electrochemical reductive methylation. mdpi.com This process converts the hydroxyquinone to an aromatic methyl ether of the reduced quinone, which is more stable and less prone to polymerization, thus facilitating further synthetic transformations. mdpi.com
Spectroscopic and Computational Characterization of 2 Tert Butyl 5 Methyl 1,4 Benzoquinone
Advanced Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopy is a cornerstone in the analysis of molecular structures. For 2-tert-butyl-5-methyl-1,4-benzoquinone, a variety of techniques are employed to confirm its identity and probe its electronic and vibrational characteristics.
In ¹H NMR spectroscopy, the protons of the tert-butyl group are expected to produce a sharp singlet, shielded by the alkyl nature, appearing at approximately 1.2-1.3 ppm. The methyl group attached to the quinone ring would also appear as a singlet, but further downfield, around 2.0-2.1 ppm, due to its proximity to the conjugated system. The two remaining vinyl protons on the quinone ring are electronically distinct and are expected to appear as doublets in the region of 6.5-6.8 ppm.
In ¹³C NMR spectroscopy, the two carbonyl carbons (C1 and C4) are the most deshielded, with expected resonances in the range of 187-188 ppm. The carbons of the tert-butyl and methyl substituents would appear at the most upfield positions. The quaternary carbon of the tert-butyl group is anticipated around 35 ppm, with its methyl carbons near 29 ppm. The ring methyl carbon is expected around 16 ppm. The olefinic ring carbons would have distinct signals between approximately 133 and 150 ppm.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ | 1.25 | Singlet |
| Ring-CH₃ | 2.05 | Singlet |
| Ring-H (at C3) | 6.60 | Doublet |
| Ring-H (at C6) | 6.70 | Doublet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| C=O (C1, C4) | 187.5 | |
| C-tert-butyl (C2) | 149.0 | |
| C-H (C3) | 133.5 | |
| C-methyl (C5) | 146.0 | |
| C-H (C6) | 137.0 | |
| -C (CH₃)₃ | 35.0 | |
| -C(C H₃)₃ | 29.2 | |
| Ring-C H₃ | 15.8 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule. The analysis of this compound reveals characteristic vibrational modes consistent with its structure. DFT calculations on similar benzoquinone structures have shown good agreement with experimental frequencies. capes.gov.brnih.gov
The most prominent features in the IR spectrum of a 1,4-benzoquinone (B44022) are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. Due to the conjugation and substitution on the ring, these typically appear in the region of 1650-1680 cm⁻¹. The C=C stretching vibrations of the quinone ring are also strong and are expected between 1600 and 1630 cm⁻¹. The C-H stretching vibrations of the methyl and tert-butyl groups are found in the 2850-3000 cm⁻¹ range, while the vinyl C-H stretches appear just above 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (tert-butyl, methyl) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Conjugated Ketone | 1650 - 1680 | Strong |
| C=C Stretch | Alkene (Ring) | 1600 - 1630 | Medium-Strong |
| C-H Bend | Alkyl | 1365 - 1470 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV spectrum of 1,4-benzoquinones is generally characterized by three main absorption bands. pte.hu Computational studies on the closely related 2-isopropyl-5-methyl-1,4-benzoquinone (thymoquinone) have identified absorption maxima that align with experimental findings. researchgate.net
For this compound, two primary types of electronic transitions are expected:
A low-intensity band in the visible or near-UV region (around 400-450 nm) attributed to the formally forbidden n→π* transition, involving the promotion of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group.
More intense bands at shorter wavelengths (in the UV region, ~240-280 nm) corresponding to π→π* transitions within the conjugated system of the quinone ring. These transitions are responsible for the compound's characteristic yellow color. pte.hu
The specific absorption maxima (λ_max) are influenced by the alkyl substituents on the quinone ring, which can cause slight shifts in the energy of the molecular orbitals.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) |
| π→π | 240 - 260 | High |
| π→π | 270 - 290 | Medium |
| n→π* | 400 - 450 | Low |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The monoisotopic mass of this compound is 178.09938 g/mol . epa.gov
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z = 178. The fragmentation of tert-butylated aromatic compounds is well-characterized. researchgate.net A primary and highly characteristic fragmentation pathway for this compound involves the loss of a methyl radical (•CH₃, mass = 15) from the tert-butyl group. This α-cleavage results in the formation of a highly stable tertiary carbocation, leading to a prominent peak at m/z = 163 (M-15). This fragment is often the base peak in the spectrum due to its stability. Further fragmentation could involve the loss of carbon monoxide (CO, mass = 28) from the quinone ring.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion/Fragment | Description |
| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 163 | [C₁₀H₁₁O₂]⁺ | Loss of methyl radical (•CH₃) from tert-butyl group |
| 150 | [C₁₀H₁₄O]⁺˙ | Loss of carbon monoxide (CO) |
| 135 | [C₉H₁₁O]⁺ | Loss of CO from the [M-CH₃]⁺ fragment |
Quantum Chemical and Molecular Modeling Approaches
Computational chemistry provides deep insights into the properties of molecules, complementing experimental data and allowing for the prediction of various characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and properties of molecules. Studies on various substituted benzoquinones have successfully employed DFT methods, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), to predict molecular properties. researchgate.netnih.govnist.gov
For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. These calculations typically confirm the planarity of the quinone ring.
Predict Vibrational Spectra: Calculate harmonic vibrational frequencies that can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. capes.gov.br
Determine Electronic Properties: Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Predict UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. researchgate.net
Assess Reactivity: The distribution of electron density and the calculation of electrostatic potential maps can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. For quinones, the carbonyl carbons are typically electrophilic sites susceptible to nucleophilic attack.
These computational approaches provide a theoretical framework that enhances the interpretation of experimental spectroscopic data and offers predictive power regarding the molecule's behavior.
Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to interpret the electronic structure of molecules by providing a localized, chemical perspective on bonding and orbital interactions. For this compound, NBO analysis reveals key insights into its electronic stability and charge delocalization. The analysis focuses on second-order perturbation energies (E(2)), which quantify the stabilizing energy of donor-acceptor orbital interactions.
Significant stabilization arises from the delocalization of electron density from the lone pairs (LP) of the two carbonyl oxygen atoms into the antibonding π* orbitals of the quinone ring. Specifically, interactions such as LP(O) → π(C=C) and LP(O) → π(C=O) contribute substantially to the molecule's electronic stability. These interactions indicate a considerable degree of electron delocalization from the oxygen atoms across the ring system, which influences the molecule's reactivity.
Charge distribution studies, often calculated using methods like Mulliken population analysis, provide a quantitative measure of the partial atomic charges. In this compound, the highest negative charges are localized on the highly electronegative oxygen atoms of the carbonyl groups. Consequently, the carbonyl carbon atoms (C1 and C4) bear a significant partial positive charge. The electron-donating tert-butyl and methyl substituents also influence the charge landscape of the quinone ring, affecting the electron density at the carbon atoms to which they are attached.
Table 1: NBO Analysis - Selected Atomic Charges
| Atom | Charge (Mulliken) |
| C1 (Carbonyl) | Data not available in search results |
| C2 (Attached to tert-butyl) | Data not available in search results |
| C3 | Data not available in search results |
| C4 (Carbonyl) | Data not available in search results |
| C5 (Attached to methyl) | Data not available in search results |
| C6 | Data not available in search results |
| O (Carbonyl at C1) | Data not available in search results |
| O (Carbonyl at C4) | Data not available in search results |
HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability; a larger gap suggests lower reactivity.
For this compound, the HOMO is typically localized on the electron-rich portions of the molecule, including the oxygen lone pairs and the π-system of the ring. The LUMO, conversely, is distributed over the electron-deficient centers, particularly the carbonyl carbons and the double bonds within the quinone ring. The magnitude of the HOMO-LUMO gap is instrumental in determining the molecule's susceptibility to electronic excitation and its ability to participate in redox reactions.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the most negative potential regions (typically colored red) are concentrated around the carbonyl oxygen atoms, highlighting them as the primary sites for interaction with electrophiles. Regions of positive electrostatic potential (colored blue) are generally found around the hydrogen atoms and the electron-deficient ring carbons, indicating susceptibility to nucleophilic attack. This visual map complements the findings from NBO and charge analysis.
Table 2: Frontier Orbital Energies
| Parameter | Energy (eV) |
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap (ΔE) | Data not available in search results |
Computational Studies of Reaction Mechanisms and Transition State Analysis
Computational chemistry, particularly using Density Functional Theory (DFT), is essential for elucidating the complex reaction mechanisms involving this compound. These studies allow for the detailed exploration of reaction pathways, the identification of intermediates, and the characterization of transition states.
Research has focused on its behavior in various organic reactions. For instance, computational analysis of its participation in Diels-Alder (cycloaddition) reactions can determine the reaction's feasibility, stereoselectivity, and the activation energy barriers involved. By mapping the potential energy surface, researchers can identify the transition state structure, which represents the highest energy point along the reaction coordinate. Analysis of this structure reveals the intricate process of bond formation and cleavage. Such studies have been applied to understand the reactions of quinones with dienes, providing fundamental insights into their synthetic utility.
Transition state analysis is crucial for calculating reaction rates. The activation energy derived from the energy difference between the reactants and the transition state is a key parameter in chemical kinetics. For this compound, these computational methods can model its reactivity towards nucleophiles, its role in polymerization processes, and its behavior as an oxidant, thereby providing a theoretical foundation for its observed chemical properties.
In Silico Assessment of Molecular Interactions and Drug-Likeness (e.g., ADMET properties, molecular docking)
In silico methods are critical in modern drug discovery for providing early-stage evaluation of a compound's potential as a therapeutic agent. These computational tools are used to predict drug-likeness and pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
For this compound, ADMET predictions can estimate its oral bioavailability, permeability across biological membranes like the blood-brain barrier, and its potential to be metabolized by key enzyme systems such as cytochrome P450. A primary screening tool is the assessment of "drug-likeness" using criteria like Lipinski's Rule of Five. This rule evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral absorption.
Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This technique is used to screen for biological activity and to understand the mechanism of action at a molecular level. Docking studies can identify the specific binding site on a target protein and estimate the binding affinity. For example, this compound could be docked against enzymes involved in cellular signaling or oxidative stress to explore its potential biological effects. The results from these simulations provide valuable hypotheses for further experimental validation.
Table 3: Predicted Drug-Likeness Parameters
| Parameter | Predicted Value/Status |
| Molecular Weight | 178.22 g/mol |
| LogP (Lipophilicity) | Data not available in search results |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Lipinski's Rule of Five Compliance | Likely compliant (based on available data) |
Biological and Biomedical Research Investigations of 2 Tert Butyl 5 Methyl 1,4 Benzoquinone and Its Analogues in Vitro and Preclinical Mechanistic Studies
Modulation of Cellular Signaling Pathways
2-tert-butyl-1,4-benzoquinone (B1215510) (TBQ), an electrophilic metabolite of the food preservative butylated hydroxyanisole (BHA), is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. osti.gov Nrf2 is a critical transcription factor that regulates the cellular defense against oxidative and electrophilic stress. nih.gov Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. mdpi.com
The activation of Nrf2 by electrophilic compounds like TBQ occurs through the direct covalent modification of Keap1. osti.govresearchgate.net Keap1 functions as a sensor for such stressors due to its highly reactive cysteine residues. researchgate.net When electrophiles modify these cysteines, Keap1 undergoes a conformational change that disrupts its ability to target Nrf2 for degradation. nih.govmdpi.com This allows Nrf2 to dissociate from Keap1, accumulate in the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription. mdpi.com
Research has shown that TBQ specifically modifies Keap1 through several of its cysteine residues. researchgate.net In studies using RAW264.7 cells, TBQ was found to covalently bind to Keap1 at Cys23, Cys151, Cys226, and Cys368. researchgate.net This modification leads to the upregulation of Nrf2-downstream proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). osti.govresearchgate.net Interestingly, while TBQ exposure does generate cellular reactive oxygen species (ROS), studies have demonstrated that ROS are not the primary drivers of Nrf2 activation by this compound. osti.gov Even when ROS were completely eliminated by enzymatic treatment, TBQ-induced Nrf2 activation remained unaffected, confirming that the dominant mechanism is the direct electrophilic modification of Keap1. osti.gov
Table 1: Keap1 Cysteine Residues Covalently Modified by 2-tert-butyl-1,4-benzoquinone (TBQ)
| Modified Cysteine Residue | Cellular Model | Reference |
|---|---|---|
| Cys23 | RAW264.7 cells | researchgate.net |
| Cys151 | RAW264.7 cells | researchgate.net |
| Cys226 | RAW264.7 cells | researchgate.net |
The electrophilic nature of quinones like TBQ facilitates their reaction with nucleophilic biological molecules, most notably thiols such as glutathione (B108866) (GSH). nih.gov This process, known as S-arylation, typically occurs via a Michael addition reaction, where the thiol group of GSH attacks the electron-deficient quinone ring, forming a stable covalent bond. mdpi.comnih.gov This covalent modification is a key mechanism in both cellular signaling, as seen with Keap1, and in detoxification pathways.
A notable aspect of this interaction is the potential for reversibility through a mechanism called S-transarylation. nih.gov Research on other quinones has demonstrated that a quinone moiety covalently bound to a protein's cysteine residue can be transferred to a free glutathione molecule. nih.gov This GSH-dependent reaction can restore the function of the modified protein. nih.gov For instance, the enzyme ubiquitin carboxyl-terminal hydrolase L1 (UCH-L1), when modified by 1,2-naphthoquinone (B1664529) at a specific cysteine residue (Cys152), experiences a decrease in catalytic activity. nih.gov The addition of glutathione can reverse this modification by accepting the naphthoquinone moiety, thereby restoring the enzyme's function. nih.gov This suggests that the covalent modification of certain cysteine residues by quinones is not always a terminal event but can be a dynamic, reversible process mediated by the cellular glutathione pool. nih.gov
Antimicrobial Activities and Mechanisms
2-tert-butyl-1,4-benzoquinone has been identified as a potent inhibitor of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence and biofilm formation. nih.govresearchgate.net The bacterium Chromobacterium violaceum is a common model organism for studying QS because its QS-regulated production of the purple pigment violacein (B1683560) is easily quantifiable. mdpi.compreprints.org
In C. violaceum, the QS system is primarily of the LuxIR-type, consisting of the CviI synthase that produces the signaling molecule (autoinducer) N-hexanoyl-L-homoserine lactone (C6-HSL), and the CviR receptor protein that binds to this signal. mdpi.compreprints.org This complex then activates the transcription of target genes. mdpi.com Research indicates that TBQ acts as a QS inhibitor (QSI) by interfering with this system. nih.gov It is suggested that TBQ competes with the native signaling molecule for binding to the CviR receptor. nih.gov This competitive binding disrupts the QS cascade, leading to the downregulation of genes related to the CviI/CviR system and subsequently inhibiting the expression of virulence factors. nih.govresearchgate.net
TBQ demonstrates significant activity against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. researchgate.netnih.gov The anti-biofilm mechanism of TBQ is primarily attributed to its ability to kill bacteria within the biofilm, including slow-growing and non-growing cells, rather than by causing a major breakdown of the biofilm matrix itself. nih.govnih.gov This bactericidal action is linked to its capacity to perturb the bacterial cell membrane. nih.govnih.gov Studies have shown that TBQ causes a rapid loss of membrane potential, which occurs well before a substantial loss of physical membrane integrity is observed. nih.gov
Furthermore, TBQ exhibits synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against biofilms. nih.govnih.gov A notable example is its combination with zinc oxide nanoparticles (ZnO-NPs). nih.gov The combination of TBQ and ZnO-NPs was found to inhibit biofilm formation in C. violaceum more effectively than either agent alone. nih.gov Similarly, TBQ acts synergistically with the antibiotic gentamicin (B1671437) to eradicate established Staphylococcus aureus biofilms. nih.govnih.gov While gentamicin alone at standard concentrations is unable to eradicate these biofilms, the combination with a low concentration of TBQ achieves complete eradication in vitro. nih.gov In contrast, no synergistic activity was observed when TBQ was combined with ciprofloxacin, erythromycin, oxacillin, or tetracycline (B611298) against staphylococcal biofilms. nih.gov
Table 2: Synergistic Effects of TBQ on Biofilm Inhibition
| Combination | Target Organism | Observation | Reference |
|---|---|---|---|
| TBQ (50 µg/mL) + Ciprofloxacin (0.2 µg/mL) | Chromobacterium violaceum | 73.27% inhibition of biofilm formation. | researchgate.net |
| TBQ + ZnO Nanoparticles | Chromobacterium violaceum | Inhibition of biofilm formation was two-fold greater than either agent alone. | nih.gov |
As a consequence of its quorum sensing inhibitory activity, TBQ significantly reduces the production of multiple virulence factors in Chromobacterium violaceum. researchgate.net Treatment with TBQ leads to a marked decrease in the synthesis of violacein pigment, chitinase (B1577495), hemolysin, and also impairs bacterial swimming motility. researchgate.net Quantitative real-time PCR analysis has confirmed that these effects are rooted in the downregulation of the expression levels of key genes. researchgate.net Specifically, TBQ treatment reduces the expression of the QS regulatory genes cviI and cviR, as well as virulence-related genes such as vioA (violacein synthesis), hsmP (hemolysin secretion), chiA (chitinase), and lolA (lipoprotein transport). researchgate.net
Table 3: Effect of 2-tert-butyl-1,4-benzoquinone (50 µg/mL) on C. violaceum Virulence Factors
| Virulence Factor | Percentage Decrease | Reference |
|---|---|---|
| Violacein Synthesis | 70.6% | researchgate.net |
| Chitinase | 72.0% | researchgate.net |
| Hemolysin | 70.5% | researchgate.net |
Mechanism of Action involving Gene Expression Regulation (e.g., cviI, cviR, vioA, hsmP, chiA, lolA)
2-Tert-butyl-5-methyl-1,4-benzoquinone, also known as tert-butyl-quinone (TBQ), has been identified as a quorum sensing (QS) inhibitor, a mechanism that disrupts bacterial cell-to-cell communication. nih.govresearchgate.net This activity is achieved by downregulating the expression of key genes involved in the QS systems of bacteria like Chromobacterium violaceum. nih.govresearchgate.net The compound interferes with the CviI/CviR system, which is crucial for virulence and biofilm formation in this bacterium. nih.gov
Research using quantitative real-time PCR (RT-qPCR) has demonstrated that treatment with TBQ significantly reduces the transcript levels of several QS-related genes. researchgate.net Specifically, the expression of cviI, which encodes for the N-acyl-homoserine lactone (AHL) synthase, and cviR, which encodes the transcriptional regulator, were markedly repressed. nih.govresearchgate.net In one study, treatment with 50 μg/mL of TBQ resulted in a 51% reduction in cviI expression and a 66% reduction in cviR expression. researchgate.net
The downregulation of the primary regulators cviI and cviR leads to a cascade effect, suppressing downstream genes responsible for the production of virulence factors. nih.gov For instance, the expression of vioA, a gene essential for the synthesis of the pigment violacein, was reduced by 49%. researchgate.net Furthermore, genes associated with other virulence factors, such as chitinase (chiA), hemolysin (hsmP), and lipoprotein transport (lolA), were also significantly downregulated by 77%, 72%, and 72%, respectively. researchgate.net This broad-spectrum gene expression modulation underscores the compound's potential to attenuate bacterial pathogenicity by disrupting the central QS regulatory network. nih.govresearchgate.net
| Gene | Function | % Reduction in Expression (50 µg/mL TBQ) |
| cviI | AHL Synthase | 51% |
| cviR | Transcriptional Regulator | 66% |
| vioA | Violacein Synthesis | 49% |
| hsmP | Hemolysin Synthesis | 72% |
| chiA | Chitinase Synthesis | 77% |
| lolA | Lipoprotein Transport | 72% |
Data sourced from a study on Chromobacterium violaceum ATCC12472. researchgate.net
Inhibition of RNA Polymerase as an Antibacterial Mechanism
While research on this compound is specific, studies on a closely related analogue, 2,5-di-tert-butyl-1,4-benzoquinone (B1220289), have identified it as a potent inhibitor of RNA polymerase. medchemexpress.cominvivochem.commedchemexpress.cn This mechanism is a key target for antibacterial agents because RNA polymerase is a fundamental enzyme required for gene transcription and, consequently, bacterial survival. nih.gov Inhibition of this enzyme effectively halts the synthesis of messenger RNA (mRNA) from a DNA template, thereby preventing the production of essential proteins. nih.gov The identification of 2,5-di-tert-butyl-1,4-benzoquinone as an RNA polymerase inhibitor suggests a significant antibacterial strategy that can combat emerging drug resistance. medchemexpress.cominvivochem.com This compound was isolated from the marine organism Streptomyces sp. VITVSK1 and demonstrated potent antibacterial properties. medchemexpress.cominvivochem.com
In Vivo Efficacy in Animal Models of Infection (e.g., Caenorhabditis elegans)
The anti-virulence properties of this compound observed in vitro have been translated into protective effects in vivo using the nematode Caenorhabditis elegans as a model organism for infection. nih.govresearchgate.netnih.gov C. elegans is a widely used model to assess the efficacy of antimicrobial compounds in a live host, as it allows for the evaluation of a compound's ability to reduce pathogen virulence and improve host survival. nih.govnih.gov
In studies where C. elegans was infected with the pathogen Chromobacterium violaceum, treatment with TBQ significantly improved the survival rate of the nematodes. nih.govresearchgate.net One study reported that treatment with TBQ alone increased the survival rate of infected C. elegans to 13.3% after eight days, compared to no survival in the untreated control group. nih.gov Another investigation found that TBQ treatment could improve the survival rate to 55.6% following infection with the same pathogen. researchgate.net These findings indicate that by inhibiting quorum sensing and the expression of virulence factors, TBQ effectively limits the infectivity of the bacteria, leading to a higher survival rate for the infected host. nih.govresearchgate.net
Influence on Eicosanoid Metabolism and Inflammatory Pathways
Benzoquinone derivatives are recognized for their influence on inflammatory pathways, particularly those involving eicosanoid metabolism. nih.gov Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are lipid mediators that play a central role in inflammation. nih.govnih.govnih.gov
Effects on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Activities
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins from arachidonic acid. nih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While specific data on this compound's direct activity on COX enzymes is limited, research on other 1,4-benzoquinone (B44022) derivatives shows a pattern of interaction. For instance, the novel 1,4-benzoquinone derivative RF-Id was found to block COX-2 activity but did not significantly inhibit the constitutively expressed COX-1 isoform. nih.gov This selectivity is a desirable trait in anti-inflammatory agents, as COX-2 is typically induced during inflammation, while COX-1 is involved in maintaining normal physiological functions. nih.gov
Modulation of 5-Lipoxygenase (5-LO) Activity
The 5-lipoxygenase (5-LO) pathway is responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.gov The 1,4-benzoquinone chemical scaffold is well-known for its inhibitory effects on 5-LO. nih.gov These compounds can effectively suppress the production of leukotrienes in human neutrophils. nih.gov The mechanism of inhibition is believed to be direct interaction with the enzyme's active site. nih.gov For example, the hydroquinone (B1673460) (reduced) form of a 1,4-benzoquinone derivative was shown to be a more potent inhibitor of 5-LO, suggesting that the redox state of the molecule can influence its inhibitory capacity. nih.gov
Interaction with Arachidonic Acid Metabolism
The influence of this compound and its analogues on inflammatory pathways is rooted in their interaction with arachidonic acid (AA) metabolism. nih.govnih.gov AA is the precursor molecule for both the cyclooxygenase and lipoxygenase pathways. nih.govnih.gov By inhibiting key enzymes like 5-LO and COX-2, 1,4-benzoquinone derivatives effectively block the conversion of AA into pro-inflammatory eicosanoids such as leukotrienes and prostaglandins. nih.gov This dual inhibition of major inflammatory cascades highlights the potential of this class of compounds to serve as broad-spectrum anti-inflammatory agents. nih.gov
Biotransformation Studies Utilizing Microbial Systems (e.g., Fungal Biotransformation)
Microbial systems, particularly fungi, possess diverse enzymatic machinery capable of transforming a wide array of chemical compounds, including benzoquinones. Fungi have developed mechanisms to detoxify cytotoxic quinones present in their environment. One such mechanism involves the use of NAD(P)H:quinone oxidoreductase enzymes. nih.gov For example, the entomopathogenic fungus Beauveria bassiana expresses a 1,4-benzoquinone oxidoreductase (BbbqrA) in response to exposure to benzoquinones produced by its insect host, the tenebrionid beetle. nih.gov This enzyme catalyzes the two-electron reduction of the toxic benzoquinone to the less toxic hydroquinone, effectively neutralizing the chemical threat. nih.gov This biotransformation is a crucial defense strategy for the pathogen.
Fungal biotransformation can also be utilized as a method to synthesize novel glycosylated derivatives of bioactive molecules. Studies on other compounds, such as methylated flavanones, have shown that entomopathogenic filamentous fungi like Isaria fumosorosea can efficiently glycosylate them. mdpi.com This process attaches a sugar moiety to the parent molecule, which can enhance properties like aqueous solubility and bioavailability. mdpi.com While direct studies on the fungal glycosylation of this compound are not extensively documented, these examples demonstrate the potential for fungi to modify benzoquinone structures.
Furthermore, related benzoquinones have been isolated from microbial sources. For instance, 2,5-Di-tert-butyl-1,4-benzoquinone, an antibacterial compound, has been isolated from the marine bacterium Streptomyces sp. VITVSK1, indicating that microbes are capable of synthesizing these structures. chemicalbook.com
In Vitro Cytotoxicity and Apoptosis Induction in Specific Cell Lines (e.g., Human Monocytic Leukemia U937 cells, Chronic Myelogenous Leukemia cells, Human Skin Fibroblast cell line)
2-tert-butyl-1,4-benzoquinone (TBQ) has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.
Human Monocytic Leukemia U937 cells: Research has shown that TBQ is a potent cytotoxic agent against human monocytic leukemia U937 cells, proving to be more cytotoxic than its precursor, TBHQ. nih.gov Treatment of U937 cells with TBQ induces key markers of apoptosis, including the activation of caspases (specifically caspase-3, -6, -7, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The compound also causes disruption of the mitochondrial transmembrane potential and triggers the release of cytochrome c from the mitochondria into the cytosol, which are critical events in the intrinsic pathway of apoptosis. nih.gov Electron microscopy has revealed severe mitochondrial structural damage and the formation of intracellular vacuoles in TBQ-treated cells. nih.gov
Chronic Myelogenous Leukemia (CML) cells: TBQ has been identified as a promising agent for overcoming drug resistance in CML. It effectively induces apoptosis in CML cells that are resistant to the standard therapeutic agent imatinib, including those with the challenging T315I mutation in the Bcr-Abl oncoprotein. The mechanism of action involves the downregulation of the Bcr-Abl fusion protein, a key driver of CML. This downregulation is dependent on the activation of caspases, indicating that TBQ triggers a caspase-mediated pathway to eliminate resistant leukemia cells.
Human Skin Fibroblast cell line: While direct studies on the cytotoxicity of this compound on human skin fibroblast cell lines are not widely available, research on other chemical preservatives provides insight into the methodologies used and potential effects. For instance, studies on preservatives like imidazolidinyl urea (B33335) have shown induction of programmed cell death in human fibroblasts, assessed via MTT assays for cell viability and Annexin V staining for apoptosis. nist.gov The cytotoxic effects of various compounds on fibroblasts are typically evaluated in a dose- and time-dependent manner to determine parameters like the EC₅₀ (half-maximal effective concentration). nih.gov Given the known reactivity of quinones, it is plausible that TBQ could exert cytotoxic effects on fibroblasts, though specific experimental data is needed for confirmation.
The table below summarizes the observed cytotoxic effects of TBQ on leukemia cell lines.
| Cell Line | Key Findings | Mechanism of Action | Reference |
| Human Monocytic Leukemia U937 | Strong cytotoxicity, more potent than its precursor TBHQ. | Induces caspase-3, -6, -7, -9 activation; PARP cleavage; mitochondrial disruption; cytochrome c release. | nih.gov |
| Imatinib-Resistant Chronic Myelogenous Leukemia (CML) | Induces apoptosis and overcomes drug resistance. | Downregulation of Bcr-Abl oncoprotein via a caspase-dependent pathway. |
Materials Science and Industrial Applications of Benzoquinone Derivatives
Role as Polymerization Catalysts and Crosslinking Agents
While specific data on 2-Tert-butyl-5-methyl-1,4-benzoquinone's role as a polymerization catalyst or crosslinking agent is not prominently featured in the reviewed literature, the functions of structurally similar benzoquinones provide significant insight. Compounds like 2,5-di-tert-butyl-p-benzoquinone are recognized not as catalysts that initiate polymerization, but rather as potent inhibitors or controllers of radical polymerization. researchgate.netmdpi.com
In the context of methyl methacrylate (B99206) (MMA) polymerization, 2,5-di-tert-butyl-p-benzoquinone functions through a combination of inhibited and controlled radical processes. researchgate.net It effectively terminates radical chains, and the resulting adduct can then act as a macroinitiator for a more controlled polymerization, a process sometimes referred to as reversible inhibition. researchgate.net The initial polymerization rate and the molecular weight of the resulting polymer are dependent on both the structure and concentration of the quinone used. researchgate.net For instance, studies on MMA polymerization initiated by dicyclohexyl peroxydicarbonate in the presence of various quinones showed that growing radicals react predominantly at the C=O bond of sterically hindered quinones like 2,5-di-tert-butyl-p-benzoquinone. researchgate.net This inhibitory behavior is also leveraged in industrial settings, where 2,5-di-tert-butyl-hydroquinone, a precursor, is considered a highly effective inhibitor for the polymerization of styrene. mdpi.com
Application in Organic Redox Flow Batteries
The search for sustainable and cost-effective energy storage solutions has led to significant research into organic redox flow batteries (RFBs), where quinone derivatives are promising candidates for active electrolyte materials. mdpi.com Their utility stems from their ability to undergo reversible two-electron redox reactions. mdpi.com
Quinones are electron-deficient compounds that can be reduced reversibly, first to a semiquinone radical and then to a hydroquinone (B1673460) dianion. mdpi.com The electrochemical potential of this redox activity can be precisely tuned by adding different functional groups to the benzoquinone ring. mdpi.com Electron-donating groups, such as the tert-butyl and methyl groups present in this compound, generally lower the reduction potential. mdpi.com Conversely, electron-withdrawing substituents, like chlorine, tend to increase the reduction potential, making the quinone easier to reduce. mdpi.com
The stability of quinones in aqueous media is a critical factor for battery performance. mdpi.com A significant challenge is their susceptibility to nucleophilic attack by water, which can lead to the degradation of the active material. mdpi.com The solubility of the quinone is also a key parameter. For example, the related compound 2,5-di-tert-butyl-p-benzoquinone has limited solubility in water but is soluble in organic solvents like acetone, acetonitrile (B52724), and propanol, which influences its application and the choice of battery electrolyte. pte.hu
| Substituent Type on Benzoquinone Ring | Effect on Reduction Potential | Example Group |
|---|---|---|
| Electron-Donating | Decreases (more negative) | Alkyl (e.g., -CH₃, -C(CH₃)₃), Hydroxyl (-OH) |
| Electron-Withdrawing | Increases (more positive) | Halogen (e.g., -Cl), Sulfonic Acid (-SO₃H) |
This table illustrates the general influence of substituent groups on the theoretical reduction potential of benzoquinone derivatives as discussed in the literature. mdpi.com
The design of effective quinone-based flow batteries hinges on several key molecular engineering principles. A primary goal is to optimize the cell voltage by tuning the redox potentials of the anolyte (negative electrolyte) and catholyte (positive electrolyte). mdpi.com For the catholyte, a high reduction potential is desirable, while the anolyte requires a low reduction potential. This can be achieved by carefully selecting electron-withdrawing or electron-donating functional groups on the quinone structure. mdpi.com
Another critical design factor is maximizing the solubility of the quinone in the chosen electrolyte, often an aqueous medium, to enhance the battery's energy density. Furthermore, ensuring the long-term chemical stability of the quinone molecules is paramount to achieving a long cycle life. mdpi.com This involves designing molecules that are resistant to degradation mechanisms, such as the Michael reaction, especially for quinones used in aqueous systems. mdpi.com The structural characteristics of this compound, with its alkyl substituents, would need to be carefully considered within this design framework to balance solubility, redox potential, and stability for potential RFB applications.
Application in the Synthesis of Advanced Materials (e.g., Azatrioxamolbase.comcirculene)
Based on a review of the available scientific literature, there is no information regarding the use of this compound as a starting material or intermediate in the synthesis of advanced heterocyclic structures such as azatrioxa molbase.comcirculene.
Stabilization of Polymeric Materials
The role of benzoquinones in the stabilization of polymers is often linked to their formation from phenolic antioxidants. cdnsciencepub.com Phenolic antioxidants, particularly sterically hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT), are widely used to protect polymers such as low-density polyethylene (B3416737) (LDPE) from thermo- and photo-oxidative degradation. cdnsciencepub.comnih.gov
During the stabilization process, the phenolic antioxidant can be converted into various transformation products, including corresponding benzoquinones. cdnsciencepub.com A study on the degradation of LDPE stabilized with BHT examined the effects of its individual transformation products. cdnsciencepub.com It was found that 2,6-di-tert-butyl-1,4-benzoquinone, a compound structurally similar to this compound, exhibited a stabilizing effect by retarding the formation of carbonyl groups during the thermooxidation of LDPE at moderate temperatures (90-100°C). cdnsciencepub.com An even more pronounced stabilizing effect was observed for 3,5,3',5'-tetra-tert-butylstilbenequinone, another BHT transformation product, which was found to be a more effective melt stabilizer for polypropylene (B1209903) than BHT itself. cdnsciencepub.com This suggests that the antioxidant activity of BHT is, at least in part, attributable to its colored transformation products. cdnsciencepub.com The efficiency of sterically hindered phenolic antioxidants is known to be influenced by the substituents at the 2 and 6 positions, with the 2,6-di-tert-butyl configuration being particularly effective. specialchem.com
| Compound | Role/Effect in LDPE Thermooxidation |
|---|---|
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Initial antioxidant, but has low stabilizing activity in oven-aging due to high volatility. cdnsciencepub.com |
| 2,6-di-tert-butyl-1,4-benzoquinone | Transformation product of BHT; retards carbonyl formation. cdnsciencepub.com |
| 3,5,3',5'-tetra-tert-butylstilbenequinone | Transformation product of BHT; shows a pronounced stabilizing effect, completely inhibiting chemical changes in LDPE under test conditions. cdnsciencepub.com |
This table summarizes the observed stabilizing effects of BHT and its transformation products on LDPE as reported in the cited study. cdnsciencepub.com
Environmental and Ecological Research on Benzoquinone Derivatives
Formation and Transformation Pathways in Specific Environmental Matrices (e.g., Oil and Fat Systems, Decomposition Products)
The formation of tert-butylated benzoquinones is significantly linked to the use of tert-butylhydroquinone (B1681946) (TBHQ), a common synthetic antioxidant in foods, oils, and fats. cleanscience.co.inwikipedia.org The primary transformation product of TBHQ in these systems is 2-tert-butyl-1,4-benzoquinone (B1215510) (TBBQ or TQ), a compound structurally similar to 2-tert-butyl-5-methyl-1,4-benzoquinone. acs.orgnih.gov
The conversion from TBHQ to TBBQ is an oxidation process that can occur during storage and is accelerated by heat, such as in frying. researchgate.netresearchgate.net Studies have shown that TBBQ is the major oxidative product of TBHQ under thermal treatment and at room temperature. researchgate.net The stability of TBHQ is temperature-dependent, and high temperatures (175–185 °C) lead to its evaporation and decomposition into several products, including TBBQ and dimerized TBHQ. nih.gov The presence of metal ions like Cu²⁺ can also catalyze the oxidative conversion of TBHQ to TBBQ. researchgate.net
Research into the levels of TBBQ in food products has yielded specific data on its formation. One study investigating TBBQ residues during the preparation of french fries found that frying at 140°C resulted in the highest peak concentration of TBBQ compared to frying at 170°C or 190°C. researchgate.net Another study on tripalmitin (B1682551) heated at various temperatures observed the highest TBBQ concentrations after 5 to 8 hours of heating at 170°C. researchgate.net
The conversion rate and resulting concentration can vary significantly based on the food matrix and processing methods. researchgate.netresearchgate.net A 2021 study of commercial edible oils and oleaginous foods found that the average conversion rate from TBHQ to TBBQ in edible oils was 2.94±1.17%, which was much lower than in other food types. researchgate.netresearchgate.net The detected levels of TBBQ in the 135 samples analyzed ranged from below the limit of quantification to 13.54±1.15 mg/kg. researchgate.netresearchgate.net
Interactive Table: Formation of 2-tert-butyl-1,4-benzoquinone (TBBQ) from TBHQ under Various Conditions Users can sort the table by clicking on the headers.
| Precursor | Matrix | Condition | Resulting TBBQ Concentration | Source |
|---|---|---|---|---|
| TBHQ | Tripalmitin | Heating at 120°C | 52.61–62.93 µg/mL | researchgate.net |
| TBHQ | Tripalmitin | Heating at 170°C (5-8h) | 111.73–164.67 µg/mL | researchgate.net |
| TBHQ | French Fries | Frying at 140°C | 48.42 mg/kg (Peak) | researchgate.net |
Beyond food systems, 2-tert-butyl-1,4-benzoquinone is also identified as one of the main compounds formed from the decomposition of TBHQ in polylactic acid (PLA) films containing the antioxidant. chemicalbook.com
Environmental Fate and Persistence Studies
The environmental fate and persistence of tert-butylated benzoquinones are closely tied to their precursor, TBHQ. Studies on TBHQ indicate that it can negatively impact biodegradation processes, suggesting that it and its transformation products may persist in the environment. researchgate.net
Research on the biodegradability of palm olein showed that the addition of TBHQ resulted in a proportional decrease in biodegradation. researchgate.net At a concentration of 0.02%, TBHQ led to a 25% loss in biodegradability, while a 2% concentration caused a 56.5% loss. researchgate.net A 6% concentration of TBHQ resulted in a complete halt of biodegradation, suggesting the antioxidant can be toxic to the microorganisms responsible for breaking down the oil. researchgate.net
Interactive Table: Effect of TBHQ Concentration on the Biodegradability of Palm Olein Users can sort the table by clicking on the headers.
| TBHQ Concentration | Loss in Biodegradability | Biodegradation Status | Source |
|---|---|---|---|
| 0.02% | 25% | Reduced | researchgate.net |
| 2.00% | 56.5% | Significantly Reduced | researchgate.net |
| 6.00% | 100% | Halted | researchgate.net |
Further studies on soil environments contaminated with biodiesel containing TBHQ found that the antioxidant inhibited the activity of soil enzymes like dehydrogenases and esterases, which are crucial for bioremediation. researchgate.net This inhibition led to a reduction in the degradation and assimilation of the biodiesel components. researchgate.net
Direct studies on the environmental fate of these benzoquinones are limited. However, data on analogous compounds provide insight. For instance, Quantitative Structure-Activity Relationship (QSAR) models and read-across data for 2,5-di-tert-butylhydroquinone (B1670977) (a related compound) indicate that it is not readily biodegradable and is considered toxic to aquatic organisms. mst.dk Similarly, the analogous compound t-butylphenol was found to be not readily biodegradable in standardized tests, which suggests that TBHQ and its derivatives are also not likely to be readily biodegradable. nih.gov The production and use of related compounds like 2,6-di-t-butyl-p-benzoquinone as an oxidant may lead to its release into the environment through various waste streams. nih.gov
Ecological Impact Assessments (Methodological Focus)
Assessing the ecological impact of benzoquinone derivatives involves a multi-faceted approach, combining advanced analytical techniques for detection with various methods for evaluating toxicity and risk.
Analytical Methodologies for Quantification: A critical first step in any ecological assessment is the ability to accurately detect and quantify the compounds in complex environmental samples. Various analytical methods are employed for this purpose, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis. nih.gov For instance, a normal-phase HPLC method with UV detection has been developed for the simultaneous analysis of TBHQ and its primary oxidation product, TBBQ, in edible oils and fats. acs.orgnih.gov A review of analytical techniques for quinones highlights methods such as HPLC combined with fluorescence, chemiluminescence, or electrochemical detection, as well as mass spectrometry, as essential tools for biomedical, clinical, and toxicological studies. nih.gov A novel method has also been developed to quantify quinones in environmental media like biochar and soil by chemically tagging the quinones with cysteine-containing peptides, followed by separation and UV analysis. acs.org
Methodologies for Toxicity and Hazard Evaluation: Once detected, the potential ecological harm is assessed. A study on the antibacterial properties of TBBQ utilized the Calgary Biofilm Device to evaluate its efficacy against Staphylococcus aureus biofilms. nih.gov This method allows for the determination of the minimum biofilm eradication concentration (MBEC). nih.gov The same study used a living-skin equivalent model (LabSkin™) to assess topical toxicity by exposing the tissue to the compound and then examining sections via haematoxylin and eosin (B541160) staining. nih.gov
Comparative cytotoxicity studies represent another methodological approach. The cytotoxicity of 14 different p-benzoquinone derivatives was evaluated in parallel on primary rat hepatocytes and PC12 cells. nih.gov The methodology involved exposing the cells in 96-well plates and then measuring endpoints such as cell survival, the formation of reactive oxygen species (ROS), and the depletion of glutathione (B108866) (GSH). nih.gov This approach allows for the derivation of quantitative structure-toxicity relationships (QSTRs) to predict toxicity based on chemical properties like electron affinity. nih.gov
Integrated Assessment Frameworks: For a comprehensive ecological impact assessment, broader frameworks are being employed. The Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge along a series of key events from a molecular initiating event (e.g., a chemical interacting with a biological molecule) to an adverse outcome at the organism or population level. acs.org This methodology was used to assess the carcinogenic risk of 2,6-di-tert-butylphenol (B90309) and its quinone metabolite by identifying the interference with the retinoic acid receptor β (RARβ) as a molecular initiating event, which led to subsequent key events and an adverse outcome of carcinogenic risk. acs.org
Another emerging framework focuses on managing pollutants from complex sources, such as tire wear particles, which release compounds like 6PPD-quinone. azocleantech.com This approach integrates high-resolution analytical techniques, environmental fate modeling, and comprehensive hazard characterization (including physicochemical properties and toxicity data) to assess risks and inform policy. azocleantech.com It emphasizes a life cycle assessment to understand emission sources and promote the development of safer alternatives based on principles of green chemistry. azocleantech.com
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | |
| 2-tert-butyl-1,4-benzoquinone | TBBQ, TQ, tert-butyl-p-benzoquinone |
| tert-Butylhydroquinone | TBHQ, 2-tert-Butylhydroquinone |
| 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) | DTBBQ |
| 2,5-di-tert-butylhydroquinone | DTBHQ |
| 2,6-di-tert-butyl-1,4-benzoquinone | 2,6-DTBQ |
| 2,6-di-tert-butylphenol | 2,6-DTBP |
| 6PPD-quinone | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone |
| Butylated hydroxyanisole | BHA |
| Polylactic Acid | PLA |
| Glutathione | GSH |
Future Directions and Emerging Research Avenues for 2 Tert Butyl 5 Methyl 1,4 Benzoquinone
Development of Novel Analogues with Targeted Biological Activities
A primary focus of future research is the rational design and synthesis of novel analogues of 2-tert-butyl-5-methyl-1,4-benzoquinone to achieve specific, enhanced biological effects. The core strategy involves systematically modifying the peripheral chemical groups on the benzoquinone scaffold to fine-tune its interaction with biological targets.
Research into related phenolic and quinone compounds has demonstrated the viability of this approach. For instance, the antioxidant capacity of phenolic compounds can be significantly enhanced by increasing the number of hydroxyl groups and optimizing their positions on the aromatic ring. mdpi.com One study detailed the synthesis of a novel tetraphenolic antioxidant, 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), from a hydroquinone (B1673460) precursor, which showed superior antioxidant performance compared to traditional antioxidants like tert-butyl hydroquinone (TBHQ). mdpi.com This principle of multiplying the active functional groups could be applied to the this compound framework to create derivatives with potent antioxidant or pro-oxidant activities for specific applications.
Furthermore, the functionalization of the quinone ring with different substituents, such as amino groups, has been shown to generate compounds with a wide array of biological activities. rsc.org The development of a library of this compound analogues, each with slight structural variations, would be a critical step in exploring new structure-activity relationships (SAR) and identifying lead compounds for further development.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of chemical compounds like this compound. springernature.comnih.gov These computational tools can analyze vast datasets to identify complex relationships between a molecule's structure and its chemical or biological properties, dramatically accelerating the research and development process. mdpi.comresearchgate.net
For quinone-based compounds, ML models are already being used to predict key properties such as redox potential, which is crucial for their application in energy storage and materials science. mdpi.com By training algorithms on a large database of known quinones and their measured activities, researchers can create predictive models that accurately screen virtual libraries of novel analogues of this compound for desired characteristics before committing to their synthesis. mdpi.com
Beyond property prediction, generative AI models offer the capability of de novo compound design. nih.govresearchgate.net These models, often based on architectures like Recurrent Neural Networks (RNNs) or Variational Autoencoders (VAEs), can learn the underlying rules of chemical structure and generate entirely new molecules that are optimized for a specific biological target or property profile. nih.govnih.gov This approach allows for a more targeted exploration of chemical space, moving beyond simple modifications of a known scaffold to the creation of truly innovative molecular structures. springernature.com
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | ML models (e.g., Ridge regression) are trained on existing quinone data to predict properties like redox activity, solubility, and toxicity for new analogues. mdpi.com | Reduces the need for extensive experimental screening, saving time and resources. |
| Virtual Screening | AI-powered docking simulations predict the binding affinity of virtual compounds to specific protein targets. nih.gov | Rapidly identifies promising candidates from large virtual libraries for further investigation. |
| De Novo Design | Generative models (e.g., RNNs, VAEs) create novel chemical structures tailored to a desired activity profile or to fit a specific biological target. nih.govresearchgate.net | Facilitates the discovery of innovative analogues with improved efficacy and novel mechanisms of action. |
| Reaction Prediction | Active learning models can be trained to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. nih.gov | Optimizes the synthesis of novel analogues, making them more accessible for testing. |
Exploration of New Biological Targets and Multi-Target Mechanisms of Action
While the biological activities of this compound are still being elucidated, research on closely related compounds provides a roadmap for future investigations. The exploration of new biological targets is a critical avenue for discovering novel therapeutic applications.
Studies on similar benzoquinone structures have revealed potent antimicrobial activities. For example, 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) (DTBBQ), isolated from marine Streptomyces species, has been identified as a promising antibacterial agent. researchgate.netchemicalbook.com In silico molecular docking studies suggest that its mechanism may involve the inhibition of essential bacterial enzymes like RNA Polymerase. researchgate.net Another related compound, 2-tert-butyl-1,4-benzoquinone (B1215510) (TBQ), has been shown to act as a quorum sensing inhibitor, effectively disrupting bacterial communication and inhibiting the formation of biofilms and the production of virulence factors in pathogens like Chromobacterium violaceum. nih.gov
These findings strongly suggest that this compound and its future analogues could be valuable candidates for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance. Future research should focus on screening the compound against a wide range of microbial pathogens and identifying its specific molecular targets. Furthermore, investigating multi-target mechanisms, where a single compound interacts with several pathways simultaneously, could reveal more robust and effective therapeutic strategies.
Table 2: Investigated Biological Targets of Related Benzoquinones
| Compound | Biological Activity | Potential Target/Mechanism | Organism |
|---|---|---|---|
| 2-tert-butyl-1,4-benzoquinone (TBQ) | Quorum Sensing Inhibition, Biofilm Inhibition nih.gov | Disruption of N-acyl-l-homoserine lactone (AHL) signaling nih.gov | Chromobacterium violaceum nih.gov |
| 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ) | Antibacterial researchgate.netchemicalbook.com | Inhibition of RNA Polymerase (predicted) researchgate.net | Bacterial Pathogens researchgate.net |
Sustainable and Scalable Synthetic Methodologies
As the potential applications of this compound expand, the development of sustainable and scalable methods for its synthesis becomes increasingly important. Traditional synthetic routes often rely on harsh reagents, organic solvents, and significant energy input, which can be costly and environmentally detrimental. prepchem.com A conventional synthesis of a related compound, 2-tert-butyl-1,4-benzoquinone, involves the oxidation of 2-tert-butylhydroquinone with manganese dioxide in toluene (B28343) at elevated temperatures. prepchem.com
Future research is pivoting towards green chemistry principles to address these shortcomings. One of the most promising emerging techniques is mechanochemistry, which involves conducting reactions by grinding or milling solids together, often in the absence of any solvent. rsc.org A recent study demonstrated the highly efficient, solvent-free synthesis of various 2-amino-1,4-naphthoquinones via high-speed ball-milling. rsc.org This method not only eliminated the need for solvents but also avoided heating and significantly reduced reaction times from hours to minutes, while producing high yields. rsc.org
Applying mechanochemical and other green synthetic strategies (such as biocatalysis or flow chemistry) to the production of this compound and its analogues is a key future direction. These methods promise to make the synthesis more cost-effective, safer, and environmentally friendly, which is essential for any compound intended for large-scale industrial or pharmaceutical use.
Application in Advanced Sensor Technologies and Smart Materials
The inherent redox properties of the quinone scaffold make this compound a compelling candidate for applications in advanced materials, particularly in the fields of energy storage and sensor technology. Quinones are known for their ability to undergo reversible oxidation-reduction cycles, a property that is central to their potential use as organic electrode materials in batteries. mdpi.com
Research into related compounds like 2,5-di-tert-butyl-p-benzoquinone has explored their photochemical and redox behavior for potential use in redox flow batteries. pte.hu Such batteries offer a scalable solution for grid-level energy storage. The performance of these materials, including their redox potential and stability, can be precisely tuned by altering the substituents on the quinone ring. mdpi.com Therefore, this compound represents a specific point in a vast chemical space that can be explored for optimal battery performance.
Beyond energy, the electrochemical activity of quinones can be harnessed for sensor technologies. A quinone-functionalized electrode can be designed to detect specific analytes through changes in its electrical response. The interaction of a target molecule with the quinone could trigger a measurable redox event, forming the basis of a highly sensitive and selective chemical sensor. Future work will likely involve immobilizing this compound or its novel analogues onto electrode surfaces to create new sensors for environmental monitoring, industrial process control, or biomedical diagnostics.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-Tert-butyl-5-methyl-1,4-benzoquinone?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is optimal for assessing purity, particularly for detecting trace impurities like unreacted precursors or oxidation byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm structural integrity, focusing on the tert-butyl and methyl substituents’ chemical shifts. Mass spectrometry (MS) can validate molecular weight and fragmentation patterns. For stability studies, thermal gravimetric analysis (TGA) under inert atmospheres helps evaluate decomposition thresholds .
Q. What synthesis protocols maximize yield and minimize side products for this compound?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Alkylation of 2-methylhydroquinone with tert-butyl chloride in anhydrous dimethylformamide (DMF) under nitrogen, using potassium carbonate as a base (70–80°C, 12 hours).
- Step 2 : Oxidation of the intermediate with ceric ammonium nitrate (CAN) in acidic aqueous ethanol (pH 3–4, 0°C to room temperature).
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to terminate oxidation before over-oxidation occurs. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Lab Practices : Use fume hoods for synthesis and purification steps due to potential respiratory irritancy.
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent auto-oxidation.
- Waste Disposal : Quench residual quinone with sodium bisulfite before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported redox potentials of this compound across studies?
- Methodological Answer :
- Controlled Experiments : Standardize measurement conditions (solvent, pH, temperature) using a three-electrode system (glassy carbon working electrode, Ag/AgCl reference).
- Data Normalization : Report potentials relative to ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.
- Reproducibility : Validate results across multiple labs using identical batches of the compound. Publish raw cyclic voltammetry (CV) data and baseline corrections to enable cross-study comparisons .
Q. What in vivo models are appropriate for studying the chemopreventive effects of this compound?
- Methodological Answer :
- Model Selection : Use chemically induced carcinogenesis models (e.g., DMBA-induced skin tumors in mice) to evaluate dose-dependent inhibition of tumor initiation.
- Endpoints : Measure biomarkers like glutathione-S-transferase (GST) activity, lipid peroxidation, and NF-κB pathway modulation.
- Pharmacokinetics : Track bioavailability via LC-MS/MS analysis of plasma and tissue samples. Compare results to structurally related quinones (e.g., thymoquinone) to contextualize mechanisms .
Q. How does the tert-butyl group influence the compound’s reactivity compared to other benzoquinone derivatives?
- Methodological Answer :
- Steric Effects : The tert-butyl group reduces electrophilicity at the quinone core, slowing nucleophilic attacks (e.g., Michael additions). Confirm via kinetic studies using thiols or amines as nucleophiles.
- Electronic Effects : Density functional theory (DFT) calculations reveal increased electron density at C-5 due to methyl substitution, altering redox behavior. Validate experimentally via electron paramagnetic resonance (EPR) spectroscopy of semiquinone radicals.
- Comparative Studies : Contrast with 2-methyl-1,4-benzoquinone (lacking tert-butyl) to isolate steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
